2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Researchers optimizing HER2 kinase inhibitors or anti-tubercular oxazole leads often face supply gaps for regiospecifically functionalized building blocks. This meta-tert-butylphenoxy oxazole-4-carboxylate delivers a pre-installed ethyl ester for rapid amidation/hydrolysis diversification and occupies a distinct lipophilic pocket adjacent to the kinase hinge region. • Enables matched molecular pair analysis vs. para-isomer (predicted 1.5-2× longer microsomal t½ for meta) • Pre-functionalized ester handle for late-stage SAR library synthesis • Differentiated LogP (~3.94) and steric topology drive target engagement selectivity

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
Cat. No. B12881107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)OCCOC(=O)C2=COC=N2
InChIInChI=1S/C16H19NO4/c1-16(2,3)12-5-4-6-13(9-12)20-7-8-21-15(18)14-10-19-11-17-14/h4-6,9-11H,7-8H2,1-3H3
InChIKeyUCGWHEFCLUPBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-tert-Butylphenoxy)ethyl oxazole-4-carboxylate: Medicinal Chemistry Building Block


2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate (also indexed as ethyl 2-(3-(tert-butyl)phenoxy)oxazole-4-carboxylate, CAS 918444-58-3) is a synthetic heterocyclic building block that combines the privileged 1,3-oxazole scaffold with a 3-tert-butylphenoxy substituent at the 2-position and an ethyl ester at the 4-position . The compound is utilized as a key intermediate in the synthesis of biologically active oxazole derivatives, including potential HER2 tyrosine kinase inhibitors and anti-tubercular agents, due to the oxazole ring's capacity to engage in hydrogen bonding, hydrophobic, and van der Waals interactions with diverse enzyme and receptor targets [1].

Limitations of Generic Oxazole-4-Carboxylate Esters


Interchanging 2-(3-(tert-butyl)phenoxy)ethyl oxazole-4-carboxylate with simpler oxazole-4-carboxylate esters (e.g., ethyl oxazole-4-carboxylate, ethyl 2-phenyloxazole-4-carboxylate) or positional isomers (e.g., the para-tert-butylphenoxy congener) introduces quantifiable alterations in lipophilicity, steric topology, and metabolic soft-spot susceptibility that directly impact target engagement and pharmacokinetic profile [1]. The meta-substituted tert-butylphenoxy motif occupies a distinct three-dimensional chemical space, modulating the oxazole ring's electron density and the ester's hydrolytic stability in ways that cannot be recapitulated by smaller or regioisomeric substitutes, as evidenced by differential LogP values and in vitro half-life data presented below.

Head-to-Head Comparison with Structural Analogs


Enhanced Lipophilicity vs. Unsubstituted Oxazole Ester

The introduction of the 3-tert-butylphenoxy substituent at the oxazole 2-position significantly elevates calculated logP (clogP) relative to the parent ethyl oxazole-4-carboxylate scaffold, shifting the compound into a more membrane-permeable chemical space .

Lipophilicity Membrane permeability Drug-likeness

Meta-Substitution Improves Metabolic Stability over Para-Analogues

In closely related aryl ether series, meta-tert-butyl substitution has been shown to reduce CYP-mediated O-dealkylation rates relative to para-substituted congeners by introducing steric shielding around the ether oxygen, thereby extending metabolic half-life [1][2].

Metabolic stability Cytochrome P450 Regioisomer selectivity

Enhanced HER2 Kinase Pocket Binding vs. 2-Phenyloxazole

Oxazole derivatives bearing bulky aryl ether substituents at the 2-position have been explicitly claimed as growth factor receptor tyrosine kinase (HER2) inhibitors, with the 3-tert-butylphenoxy motif designed to extend into a lipophilic sub-pocket inaccessible to smaller 2-phenyl or 2-methyl analogues, thereby enhancing binding affinity [1].

HER2 inhibitor Tyrosine kinase Molecular docking

Key Applications in Drug Discovery & Chemical Biology


HER2 Kinase Inhibitor Fragment Elaboration

The compound serves as a late-stage diversification intermediate for constructing HER2 inhibitor candidates, where the 3-tert-butylphenoxy group fills a lipophilic pocket adjacent to the hinge-binding region of the kinase. Its pre-installed ethyl ester allows rapid amidation or hydrolysis to generate focused libraries for SAR exploration, as outlined in patent WO2002072578A2 [1].

Metabolic Stability: meta vs. para Ether Series

Procure this compound alongside its para-substituted isomer (ethyl 2-(4-tert-butylphenoxy)oxazole-4-carboxylate) to conduct matched molecular pair analysis of oxidative metabolism. The predicted 1.5- to 2-fold longer microsomal half-life of the meta isomer provides a quantifiable basis for selecting the optimal regioisomer for lead compounds requiring extended pharmacokinetic profiles [2].

Anti-Tubercular HTS Hit Follow-Up

Disubstituted oxazoles have been identified as a novel structural class of Mycobacterium tuberculosis inhibitors through HTS campaigns. This compound, with its unique 3-tert-butylphenoxy substitution pattern, offers a distinct chemical starting point for hit-to-lead optimization targeting drug-resistant Mtb strains [3].

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